An In-depth Technical Guide to (1S)-1-Phenylpentan-1-amine Hydrochloride (CAS 911373-70-1)
An In-depth Technical Guide to (1S)-1-Phenylpentan-1-amine Hydrochloride (CAS 911373-70-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (1S)-1-phenylpentan-1-amine hydrochloride, a chiral amine of significant interest in pharmaceutical and chemical research. As a key building block, its stereochemistry plays a crucial role in the biological activity of more complex molecules.[1][2][3][4] This document delves into its chemical properties, synthesis, characterization, and potential applications, offering field-proven insights and detailed methodologies.
Introduction to Chiral Amines and (1S)-1-Phenylpentan-1-amine Hydrochloride
Chiral amines are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Approximately 40-45% of small-molecule drugs contain a chiral amine fragment, making their enantioselective synthesis a critical endeavor in medicinal chemistry and the pharmaceutical industry.[3] The specific stereoisomer of a drug can determine its efficacy and toxicological profile.[5]
(1S)-1-Phenylpentan-1-amine hydrochloride, with the CAS number 911373-70-1, is a primary amine featuring a stereocenter at the carbon adjacent to the phenyl group. Its hydrochloride salt form enhances stability and improves handling characteristics.[5] This compound serves as a valuable intermediate for the synthesis of more complex chiral molecules and active pharmaceutical ingredients (APIs).[6]
Physicochemical and Safety Data
A summary of the key physicochemical properties of (1S)-1-phenylpentan-1-amine hydrochloride is presented in Table 1.
Table 1: Physicochemical Properties of (1S)-1-Phenylpentan-1-amine Hydrochloride
| Property | Value | Source |
| CAS Number | 911373-70-1 | [7] |
| Molecular Formula | C11H18NCl | [7] |
| Molecular Weight | 199.72 g/mol | [7] |
| Synonym(s) | (S)-1-phenylpentan-1-amine hydrochloride | [7] |
| Physical Form | Powder | [7] |
| Storage Temperature | Room Temperature | [7] |
Safety Information
(1S)-1-Phenylpentan-1-amine hydrochloride is associated with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] The GHS pictogram associated with this compound is GHS07 (Exclamation mark).[7] Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment such as gloves, lab coats, and safety glasses.[8][9] Handling should be performed in a well-ventilated area.[10]
Synthesis of (1S)-1-Phenylpentan-1-amine Hydrochloride
The enantioselective synthesis of chiral amines is a well-established field, with several robust methods available.[3] One of the most direct and efficient approaches is the asymmetric hydrogenation of prochiral imines.[3] Another powerful technique is biocatalysis, which utilizes enzymes for stereoselective transformations.[1] Below is a plausible and detailed synthetic workflow for producing (1S)-1-phenylpentan-1-amine hydrochloride, based on established chemical principles.
Caption: Synthetic workflow for (1S)-1-phenylpentan-1-amine hydrochloride.
Experimental Protocol: Asymmetric Reductive Amination
This protocol outlines the synthesis of (1S)-1-phenylpentan-1-amine via asymmetric reductive amination of valerophenone, followed by conversion to its hydrochloride salt.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve valerophenone (1 equivalent) in a suitable solvent such as methanol.
-
Add a solution of ammonia in methanol (excess) to the flask.
-
Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 2: Asymmetric Hydrogenation
-
Transfer the imine solution to a high-pressure reactor.
-
Add a chiral catalyst, for example, an Iridium-based catalyst with a chiral phosphine ligand, which has been shown to be effective for the asymmetric hydrogenation of imines.[3][6] The choice of catalyst and ligand is crucial for achieving high enantioselectivity.
-
Pressurize the reactor with hydrogen gas (H2) and heat the reaction mixture. The optimal pressure and temperature will depend on the specific catalyst used.
-
Maintain the reaction under these conditions until the starting imine is consumed, as monitored by an appropriate analytical technique like HPLC.
Step 3: Work-up and Isolation of the Free Amine
-
After the reaction is complete, carefully vent the reactor and purge with an inert gas like nitrogen.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent, such as diethyl ether, and wash with water to remove any remaining ammonia and other water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate to yield the crude (1S)-1-phenylpentan-1-amine.
Step 4: Hydrochloride Salt Formation
-
Dissolve the crude free amine in a minimal amount of a suitable solvent, like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid (HCl) in the same solvent or bubble gaseous HCl through the solution.[5]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain (1S)-1-phenylpentan-1-amine hydrochloride.[11]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.[12][13] A combination of spectroscopic and chromatographic techniques is typically employed.[14]
Caption: Analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[15]
-
¹H NMR: In the proton NMR spectrum of (1S)-1-phenylpentan-1-amine hydrochloride, the N-H protons of the primary amine will appear as a broad signal.[15][16] The protons on the carbon alpha to the nitrogen (the benzylic proton) are deshielded and will appear at a higher chemical shift, typically in the range of δ 2.2 to 2.9 ppm.[15][16] The protons of the phenyl group will be observed in the aromatic region (around δ 7.2-7.5 ppm). The protons of the pentyl chain will show characteristic splitting patterns in the upfield region. A D2O shake can be used to confirm the N-H proton signals, as they will exchange with deuterium and disappear from the spectrum.[15]
-
¹³C NMR: In the carbon-13 NMR spectrum, the carbon atom attached to the nitrogen (alpha-carbon) will be deshielded and appear at a chemical shift between δ 30 to 60 ppm.[15] The carbons of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[16][17] For a primary amine hydrochloride, the following characteristic peaks are expected:
-
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.[16][17] In the hydrochloride salt, these bands may be broadened and shifted.
-
C-H stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
N-H bending: A characteristic N-H bend for primary amines is seen around 1580-1650 cm⁻¹.[17]
-
C-N stretching: The C-N stretching vibration appears in the range of 1020-1250 cm⁻¹.[17]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For (1S)-1-phenylpentan-1-amine, the molecular ion peak (M+) would be expected at m/z corresponding to the free amine (C11H17N). A common fragmentation pattern for aliphatic amines is alpha-cleavage, which would result in a prominent peak.[16]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for determining the purity and enantiomeric excess of chiral compounds in the pharmaceutical industry.[12]
Table 2: Representative Chiral HPLC Method
| Parameter | Condition | Rationale |
| Column | Chiral stationary phase (e.g., polysaccharide-based) | To enable separation of enantiomers. |
| Mobile Phase | Isocratic mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) | To achieve good resolution and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance. |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
This method would allow for the separation of the (1S) and (1R) enantiomers, enabling the accurate determination of the enantiomeric excess (e.e.) of the synthesized product.
Applications in Research and Drug Development
As a chiral building block, (1S)-1-phenylpentan-1-amine hydrochloride is a valuable starting material for the synthesis of a wide range of biologically active molecules.[6] Its structural motif is found in compounds targeting the central nervous system (CNS).[18] The introduction of this specific stereocenter can lead to compounds with improved pharmacological profiles, such as enhanced potency and reduced side effects.
Potential areas of application include:
-
Synthesis of Novel CNS-Active Agents: Derivatives of phenylalkylamines are known to interact with various receptors and transporters in the brain.[18]
-
Development of Asymmetric Catalysts: Chiral amines can serve as ligands in asymmetric catalysis, facilitating the synthesis of other chiral molecules.
-
Structure-Activity Relationship (SAR) Studies: This compound can be used in medicinal chemistry programs to probe the impact of stereochemistry on biological activity.
Conclusion
(1S)-1-Phenylpentan-1-amine hydrochloride is a chiral intermediate with significant potential in pharmaceutical research and development. This guide has provided a comprehensive technical overview, including plausible synthetic and analytical methodologies based on established scientific principles. The detailed protocols and characterization data serve as a valuable resource for scientists working with this and related chiral amines, enabling them to accelerate their research and development efforts.
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